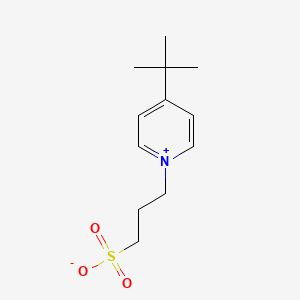

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate

Vue d'ensemble

Description

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₉NO₃S and a molecular weight of 257.35 g/mol . It is known for its role as a non-detergent sulfobetaine, which prevents protein aggregation and facilitates protein folding by interacting with early folding intermediates .

Applications De Recherche Scientifique

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate has several scientific research applications:

Méthodes De Préparation

The synthesis of 3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 4-tert-butylpyridine with 1,3-propane sultone under specific conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Mécanisme D'action

The mechanism of action of 3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with early folding intermediates of proteins. By preventing protein aggregation, it facilitates proper protein folding and enhances the renaturation efficiency of denatured proteins . The compound achieves this by stabilizing the intermediate states of proteins, thus preventing misfolding and aggregation .

Comparaison Avec Des Composés Similaires

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its specific structure and functional groups. Similar compounds include:

4-tert-Butyl-1-(3-sulfopropyl)pyridinium hydroxide inner salt: This compound shares a similar pyridinium core but differs in its functional groups and overall structure.

NDSB 256-4T: Another non-detergent sulfobetaine with similar applications in protein stabilization and folding studies.

These similar compounds also function as non-detergent sulfobetaines, but this compound is distinguished by its specific tert-butyl and sulfonate groups, which confer unique properties and applications .

Activité Biologique

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS Number: 570412-84-9) is a quaternary ammonium compound with notable biological activities. Its unique structure, which includes a pyridine ring with a tert-butyl substituent and a sulfonate group, contributes to its solubility and reactivity, making it suitable for various applications in biochemical and pharmaceutical research.

- Molecular Formula : C₁₂H₁₉N₁O₃S

- Molecular Weight : 257.35 g/mol

- Solubility : Highly soluble in water, enhancing its utility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The compound interacts with biological membranes, influencing their fluidity and permeability. This interaction can affect the transport of ions and small molecules across cell membranes, which is crucial for cellular homeostasis and signaling processes .

- Enzyme Modulation : Studies have shown that this compound can alter the activity of membrane-bound enzymes. By affecting enzyme kinetics, it may play a role in regulating metabolic pathways.

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Several studies have explored the biological implications of this compound:

- Cell Membrane Studies : A study investigated the effects of this compound on model membranes. Results indicated that the compound increased membrane permeability, which could enhance drug delivery systems by facilitating the entry of therapeutic agents into cells .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Tert-butylpyridine | Pyridine ring with tert-butyl group | Lacks sulfonate; primarily used as a base |

| 3-(Pyridin-1-ium)-propane sulfonate | Similar structure without tert-butyl group | Different solubility and reactivity |

| 2-(4-Tert-butylpyridin-1-ium)-1-(3,4-dichlorophenyl) | Contains additional chlorophenyl group | Potentially increased biological activity due to additional substituents |

The presence of both hydrophobic (tert-butyl) and hydrophilic (sulfonate) groups in 3-(4-Tert-butylpyridin-1-ium-1-y)propane sulfonate enhances its solubility and interaction potential compared to structurally similar compounds .

Applications

The versatility of 3-(4-Tert-butylpyridin-1-ium-1-y)propane sulfonate extends to various fields:

- Electrochemical Applications : It is utilized in the synthesis of hybrid gel electrolytes for energy conversion and storage applications, showcasing its relevance in materials science .

- Biochemical Research : As an inner salt, it serves as a reagent in biochemical assays and studies involving protein interactions and stability .

- Pharmaceutical Development : Its ability to modulate cellular processes positions it as a potential candidate for drug formulation strategies aimed at improving bioavailability and efficacy .

Propriétés

IUPAC Name |

3-(4-tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-12(2,3)11-5-8-13(9-6-11)7-4-10-17(14,15)16/h5-6,8-9H,4,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGZCGWOKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587907 | |

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570412-84-9 | |

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.